molecular formula C13H20O2 B14180801 (1-Butoxypropoxy)benzene CAS No. 923035-47-6

(1-Butoxypropoxy)benzene

Cat. No.: B14180801
CAS No.: 923035-47-6
M. Wt: 208.30 g/mol
InChI Key: JHHVHLXFTQSXDB-UHFFFAOYSA-N
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Description

(1-Butoxypropoxy)benzene is a mixed alkyl acetal of significant interest in synthetic organic chemistry and industrial research. Compounds of this structural class are primarily valued as versatile protecting groups for aldehydes and ketones, enabling complex multi-step synthesis by shielding sensitive carbonyl functionalities under specific reaction conditions . Beyond their role in synthesis, mixed acetals like this compound are also investigated as key intermediates and final products in the development of flavors and fragrances, contributing to profiles such as green pepper, lemon, and cardamom . Furthermore, their application extends to the paint and lacquer industry as "green solvents" and as potential additives for diesel fuels . The synthesis of such unsymmetrical alkyl acetals can be achieved with high selectivity and minimal transacetalization through ruthenium-catalyzed addition of primary alcohols, such as propanol, to allyl ethers like allyl butyl ether . This compound is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923035-47-6

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1-butoxypropoxybenzene

InChI

InChI=1S/C13H20O2/c1-3-5-11-14-13(4-2)15-12-9-7-6-8-10-12/h6-10,13H,3-5,11H2,1-2H3

InChI Key

JHHVHLXFTQSXDB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CC)OC1=CC=CC=C1

Origin of Product

United States

Contextualizing Alkoxyaryl Ethers in Organic Synthesis and Chemical Research

Alkoxyaryl ethers, the class of compounds to which (1-Butoxypropoxy)benzene belongs, are significant molecules in the landscape of organic chemistry. britannica.comalfa-chemistry.com These compounds, characterized by an oxygen atom connected to both an alkyl and an aryl group, are integral to a wide array of chemical processes and products. britannica.comalfa-chemistry.com Their utility stems from their relative stability and their role as versatile solvents and intermediates in synthetic reactions. numberanalytics.comsolubilityofthings.com

In the field of medicinal chemistry, the incorporation of an ether linkage can significantly alter a molecule's physicochemical properties, such as its solubility and lipophilicity, which in turn affects its biological activity. numberanalytics.com This makes alkoxyaryl ethers valuable structural motifs in drug design and development. alfa-chemistry.comnumberanalytics.com Furthermore, their presence in numerous natural products underscores their importance. numberanalytics.comsolubilityofthings.com The synthesis of these ethers is a well-established area of organic chemistry, with methods like the Williamson ether synthesis and various metal-catalyzed cross-coupling reactions being commonly employed. organic-chemistry.org

Rationale for Comprehensive Academic Investigation of 1 Butoxypropoxy Benzene

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials by breaking bonds that correspond to known and reliable chemical reactions. scribd.com For this compound, the principal disconnections involve the carbon-oxygen bonds of the two ether functionalities.

Three primary retrosynthetic disconnections can be proposed:

Disconnection A (Aryl C-O Bond): Breaking the bond between the phenyl ring and the ether oxygen suggests a phenoxide nucleophile and an electrophilic butoxypropoxy group. This is a common strategy for aryl ether synthesis.

Disconnection B (Acetal C-O Bond): Disconnecting the bond between the propoxy chiral center and the butoxy group points towards a 1-phenoxypropan-1-ol intermediate and a butyl electrophile. This approach isolates the formation of the two ether linkages into separate, sequential steps.

Disconnection C (Aryl O-C Bond): An alternative disconnection of the acetal-like structure could involve a reaction between phenol (B47542), propanal, and a butoxy-Grignard reagent, though this is a more complex, multi-component approach.

Analysis of these pathways suggests that Disconnection B represents a highly logical and flexible approach, allowing for the application of robust and well-understood etherification reactions like the Williamson ether synthesis. This strategy breaks the problem down into the formation of a simpler alcohol precursor, which is then further elaborated.

Classical Etherification Approaches Applied to this compound

Traditional methods for ether synthesis have been cornerstones of organic chemistry for over a century. Their application to this compound, however, reveals both their utility and their limitations.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orglscollege.ac.inbyjus.com The reaction typically involves the Sₙ2 (bimolecular nucleophilic substitution) reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

Applying this logic to the retrosynthetic pathways for this compound yields two main possibilities:

Route 1 (Based on Disconnection A): This route would involve the reaction of sodium phenoxide with an electrophile like 1-chloro-1-butoxypropane. However, the substrate here is a secondary alkyl halide. Secondary halides can undergo a competing E2 elimination reaction, especially in the presence of a strong base like an alkoxide, which would lead to the formation of 1-butoxypropene as an undesired byproduct. lscollege.ac.inpw.live

Route 2 (Based on Disconnection B): A more favorable Williamson synthesis route involves first preparing the precursor alcohol, 1-phenoxypropan-1-ol. This alcohol can then be deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding sodium alkoxide. libretexts.org This alkoxide can then react as a nucleophile with a primary alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. Because the electrophile is a primary halide, the Sₙ2 reaction is highly favored, and the competing elimination reaction is minimized, leading to a higher yield of the desired this compound product. masterorganicchemistry.com

The table below summarizes the comparison of these two Williamson synthesis routes.

RouteNucleophileElectrophileMechanismPrimary ProductPotential ByproductsViability
1 Sodium Phenoxide1-Chloro-1-butoxypropaneSₙ2 / E2This compound1-ButoxypropeneModerate; risk of elimination
2 Sodium 1-phenoxypropoxide1-BromobutaneSₙ2This compoundButene (minor)High; Sₙ2 is favored

This interactive table is based on the principles of the Williamson Ether Synthesis. wikipedia.orglscollege.ac.inmasterorganicchemistry.com

The acid-catalyzed dehydration of alcohols is another classical method for forming ethers. This reaction typically works best for producing symmetrical ethers from primary alcohols at specific temperatures (e.g., ~140°C for diethyl ether from ethanol). masterorganicchemistry.comjove.comlibretexts.org At higher temperatures, elimination to form an alkene becomes the dominant pathway. byjus.com

This method is generally unsuitable for the direct synthesis of unsymmetrical ethers like this compound for several reasons:

Lack of Selectivity: A reaction mixture containing the three necessary alcohol precursors—phenol, 1-propanol, and 1-butanol (B46404)—would produce a complex and difficult-to-separate mixture of numerous symmetrical and asymmetrical ether products, along with various alkenes from elimination reactions. libretexts.orglibretexts.org

Reaction Conditions: Secondary alcohols are prone to dehydration to form alkenes under acidic conditions, making it difficult to control the formation of the desired ether from a 1-phenoxypropan-1-ol intermediate. libretexts.orgbyjus.com

Therefore, while alcohol dehydration is a powerful industrial process for simple, symmetrical ethers, it lacks the precision required for the targeted synthesis of a complex, asymmetrical molecule like this compound. libretexts.orgmasterorganicchemistry.com

Williamson Ether Synthesis Routes to this compound

Advanced Catalytic Syntheses of this compound

Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder reaction conditions, greater functional group tolerance, and improved selectivity compared to classical approaches. nih.gov

Transition-metal catalysis has revolutionized the formation of C-O bonds, particularly for the synthesis of aryl ethers. rsc.orgresearchgate.net Reactions like the Buchwald-Hartwig and Chan-Evans-Lam couplings avoid the need for harsh conditions and often provide access to structures that are difficult to make via Williamson synthesis. nih.govrsc.org

For this compound, a plausible strategy would involve a palladium- or copper-catalyzed cross-coupling reaction. For instance, a Buchwald-Hartwig-type amination could be adapted for etherification, coupling an aryl halide or triflate (e.g., bromobenzene) with the alcohol precursor (1-butoxy-1-propanol) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov

Furthermore, research into ruthenium-catalyzed reactions has demonstrated the synthesis of unsymmetrical acetals via the addition of primary alcohols to allyl ethers. researchgate.netnih.gov A potential, albeit multi-step, route to an isomer of the target compound, [(1-Butoxypropoxy)methyl]benzene, was shown to proceed via the ruthenium-catalyzed addition of 1-butanol to allyl benzyl (B1604629) ether. nih.gov This highlights the power of transition metals to mediate complex bond formations with high selectivity.

The table below outlines potential catalytic systems.

Catalytic SystemReactant 1Reactant 2Metal CatalystTypical ConditionsAdvantage
Buchwald-Hartwig Type Bromobenzene (B47551)1-Butoxy-1-propanolPalladium (e.g., Pd₂(dba)₃) with phosphine ligandBase (e.g., NaOtBu), Toluene, HeatBroad scope for aryl ethers. nih.gov
Chan-Evans-Lam Type Phenol(1-Butoxypropyl)boronic acidCopper (e.g., Cu(OAc)₂)Base, O₂ or air as oxidantDoes not require pre-functionalized aryl halide. nih.gov
Ruthenium-Catalyzed Addition Phenoxy-allyl ether1-ButanolRuthenium ComplexHeatForms acetal-like structures directly. researchgate.net

This interactive table is based on findings in transition-metal-catalyzed etherification. nih.govresearchgate.net

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, using light to drive chemical reactions under mild conditions. nih.gov Dual-catalyst systems, often combining a photocatalyst with a transition metal like nickel, enable challenging cross-couplings. nih.gov A semiheterogeneous nickel/carbon nitride photocatalytic system has been developed for the etherification of aryl bromides with primary and secondary alcohols. nih.gov This method could conceivably be applied to couple bromobenzene with 1-butoxy-1-propanol to form the aryl ether bond of the target molecule.

Another innovative photocatalytic strategy involves the reductive functionalization of alkyl enol ethers to construct complex α-tertiary dialkyl ethers. ucl.ac.ukacs.orgchemrxiv.orgsemanticscholar.org A plausible route could involve the formation of 1-phenoxyprop-1-ene as an enol ether intermediate. Subsequent photocatalytic reductive coupling with an activated alkene in the presence of butanol could potentially construct the desired C-O bond, leveraging the generation of a key α-oxy radical intermediate under mild, light-mediated conditions. ucl.ac.ukacs.org These methods represent the cutting edge of ether synthesis, offering novel pathways to complex molecular architectures.

Enzymatic Synthesis Considerations for this compound

The application of enzymes in organic synthesis is a growing field, offering high selectivity and milder reaction conditions. While specific enzymatic synthesis of this compound is not extensively documented, general principles of enzymatic ether synthesis can be considered. Lipases are a class of enzymes that have been utilized in the synthesis of esters and, in some cases, ethers. nih.govscirp.org

For a potential enzymatic synthesis of this compound, a lipase (B570770) could theoretically catalyze the reaction between phenol and an activated form of 1-butoxypropanol. The enzyme's active site would orient the substrates to facilitate the nucleophilic attack of the phenol on the butoxypropyl moiety. The reaction environment, including the choice of solvent (or lack thereof), temperature, and pH, would be critical parameters to optimize for enzymatic activity and stability. nih.gov For instance, some enzymatic reactions are performed in non-aqueous or solvent-free systems to shift the equilibrium towards synthesis rather than hydrolysis. scirp.org

The use of engineered enzymes, such as mutants of Candida antarctica lipase B (CALB), has shown success in the synthesis of other complex molecules, suggesting that enzyme engineering could be a viable strategy to develop a biocatalyst for this compound production. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign. mlsu.ac.innih.gov This involves considerations such as atom economy, use of safer solvents, and development of catalytic processes. mlsu.ac.inacs.org

Solvent-Free and Atom-Economical Syntheses of this compound

Solvent-Free Synthesis:

Performing reactions without a solvent, or in a "solvent-free" or "solid-state" condition, can significantly reduce waste and simplify product purification. ias.ac.inrsc.org For the synthesis of this compound, a solvent-free approach could be explored, for example, by heating a mixture of sodium phenoxide and 1-bromo-1-butoxypropane. ias.ac.in Ball milling is another mechanochemical technique that can facilitate solvent-free reactions. rsc.orgnih.gov

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comwikipedia.org The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product. acs.orgwikipedia.org

For the Williamson ether synthesis of this compound from sodium phenoxide and 1-bromo-1-butoxypropane, the reaction is:

C₆H₅ONa + C₄H₉OCH(Br)C₂H₅ → C₆H₅O(CH(OC₄H₉)C₂H₅) + NaBr

The atom economy for this reaction is calculated as:

(Molecular Weight of this compound) / (Sum of Molecular Weights of all reactants) x 100

This calculation reveals that the sodium bromide (NaBr) is a byproduct, thus reducing the atom economy from 100%. scranton.edu Addition reactions, in contrast, can have 100% atom economy. acs.org

Sustainable Catalyst Development for this compound Production

The development of sustainable catalysts is a cornerstone of green chemistry. scitechdaily.com These catalysts are often designed to be recyclable, operate under mild conditions, and be derived from renewable resources. repec.orgmdpi.com

For etherification reactions like the synthesis of this compound, solid acid catalysts, such as zeolites or sulfonated carbons, could be investigated as alternatives to traditional homogeneous catalysts. mdpi.comunibo.it These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. mdpi.com

Recent research has also focused on the use of metal-organic frameworks (MOFs) and polyoxometalates as catalysts for various organic transformations, including etherifications. unibo.it These materials can offer high activity and selectivity. Furthermore, photocatalysts that can be activated by sunlight are being explored to drive chemical reactions, offering a renewable energy source for synthesis. scitechdaily.com

Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound

A comparative analysis of the different synthetic methods for this compound is essential for selecting the most appropriate route based on factors like yield, selectivity, cost, and environmental impact.

Synthetic Method Reactants Catalyst/Reagent Typical Yield Selectivity Key Advantages Key Disadvantages
Williamson Ether Synthesis Sodium phenoxide, 1-bromo-1-butoxypropaneBase (e.g., NaH)Moderate to HighGoodWell-established, versatileRequires anhydrous conditions, potential for elimination side reactions wikipedia.org
Grignard Reaction Phenylmagnesium bromide, 1-chloro-1-butoxypropane-Moderate to HighGoodForms C-C and C-O bondsRequires strictly anhydrous conditions, sensitive to functional groups
Phase-Transfer Catalysis Phenol, 1-bromo-1-butoxypropaneQuaternary ammonium (B1175870) salt, baseHighGoodMilder conditions, no need for anhydrous solvents acs.orgacs.orgCatalyst may need to be separated from the product
Ruthenium-Catalyzed Addition Allyl phenyl ether, 1-butanolRuthenium complexReported as quantitative in some cases researchgate.netHighHigh atom economyRequires a specific and potentially expensive catalyst

Table 1: Comparison of Synthetic Routes to this compound

The Williamson ether synthesis is a classic and reliable method, though it may suffer from side reactions if the alkyl halide is not primary. wikipedia.orgorganicchemistrytutor.com The Grignard reaction is also effective but is sensitive to moisture and acidic protons. vulcanchem.com Phase-transfer catalysis offers a more practical approach by allowing the use of aqueous and organic phases, often leading to high yields under milder conditions. acs.org The ruthenium-catalyzed addition presents a highly atom-economical route, but the cost and availability of the catalyst may be a consideration. researchgate.net

From a green chemistry perspective, the phase-transfer catalysis and the ruthenium-catalyzed addition are particularly attractive due to their efficiency and potential for milder reaction conditions. Further research into solvent-free versions of these reactions and the development of recyclable, sustainable catalysts would further enhance their environmental credentials.

Chemical Transformations and Reaction Mechanisms of 1 Butoxypropoxy Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety of (1-Butoxypropoxy)benzene

The (1-butoxypropoxy) group, an alkoxyalkoxy substituent, is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the oxygen atom directly attached to the benzene ring can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles. The general mechanism for EAS involves the attack of the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.orgdalalinstitute.com

Halogenation Mechanisms and Regioselectivity

The halogenation of this compound is anticipated to proceed readily in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. The catalyst polarizes the halogen molecule, generating a more potent electrophile that is then attacked by the activated benzene ring. libretexts.org

The (1-butoxypropoxy) group directs the incoming halogen to the ortho and para positions. Due to steric hindrance from the bulky butoxypropoxy group, the para-substituted product is generally favored over the ortho-substituted product. researchgate.netnih.gov Studies on the bromination of various alkoxybenzenes have shown that while both ortho and para isomers are formed, the para isomer is typically the major product. researchgate.netnih.govrsc.org The reactivity of the aromatic ring towards bromination is significantly enhanced by the alkoxy substituent. researchgate.net

Table 1: Predicted Regioselectivity in the Halogenation of this compound

Halogenation ReactionMajor ProductMinor Product(s)
Bromination (Br₂/FeBr₃)1-Bromo-4-(1-butoxypropoxy)benzene1-Bromo-2-(1-butoxypropoxy)benzene
Chlorination (Cl₂/AlCl₃)1-Chloro-4-(1-butoxypropoxy)benzene1-Chloro-2-(1-butoxypropoxy)benzene

The mechanism involves the formation of a sigma complex at the ortho or para position, which is stabilized by resonance, including a contributor where the positive charge is delocalized onto the ether oxygen. The subsequent loss of a proton restores the aromatic system. libretexts.org

Nitration and Sulfonation Pathways

Nitration of this compound is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). nih.gov Similar to halogenation, the (1-butoxypropoxy) group directs the nitro group to the ortho and para positions. The para-nitro product is expected to be the major isomer due to reduced steric clash. acs.org Research on the nitration of analogous 1,2-dialkoxybenzenes, such as veratrole, shows a strong preference for substitution at the positions para to the alkoxy groups. rsc.orgthieme-connect.de DFT studies on the dinitration of 1,2-dialkoxybenzenes indicate that the regioselectivity is largely governed by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. nih.govacs.orgmdpi.com

Sulfonation , typically carried out with fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H), introduces a sulfonic acid group (-SO₃H) onto the benzene ring. google.comresearchgate.net The reaction is reversible and the regioselectivity can be influenced by reaction conditions. For this compound, the sulfonic acid group is expected to substitute at the para position, yielding 4-(1-butoxypropoxy)benzenesulfonic acid as the primary product. researchgate.netforeverest.net In some cases, steric hindrance from bulky alkoxy groups can influence the substitution pattern, but the para position generally remains the most favored site for sulfonation. researchgate.net

Friedel-Crafts Acylation and Alkylation Reactivity

Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. researchgate.netbyjus.com The (1-butoxypropoxy) group strongly activates the ring towards acylation, directing the incoming acyl group primarily to the para position to minimize steric interactions. oup.commasterorganicchemistry.com The reaction proceeds through the formation of an acylium ion electrophile. byjus.com Studies on the acylation of various alkoxybenzenes have demonstrated high yields of the para-acylated products. oup.com

Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com While the (1-butoxypropoxy) group activates the ring for this reaction, Friedel-Crafts alkylation is often less synthetically useful for activated systems due to issues like polyalkylation and carbocation rearrangements. google.com The strong activating nature of the alkoxyalkoxy group would likely lead to the introduction of multiple alkyl groups on the ring.

Cleavage Reactions of the Ether Linkage in this compound

The ether linkages in this compound are generally stable but can be cleaved under harsh acidic conditions or by specific reductive methods. cdnsciencepub.com The molecule contains two distinct ether linkages: the aryl ether bond (Benzene-O) and the acetal-like C-O bonds within the butoxypropoxy group.

Acid-Catalyzed Ether Cleavage Mechanisms

The this compound structure contains a benzylic acetal-like moiety. The cleavage of this structure under acidic conditions is expected to be more facile than the cleavage of the aryl ether bond. The mechanism for the hydrolysis of acetals involves protonation of one of the ether oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. cdnsciencepub.comresearchgate.netthieme-connect.de Subsequent attack by a nucleophile, such as water or a halide ion, on the carbocation completes the cleavage.

In the case of this compound, protonation can occur on either the butoxy or the phenoxy oxygen of the acetal-like center. Cleavage of the butoxy group would lead to the formation of butanol and a phenoxy-stabilized carbocation. Conversely, cleavage of the phenoxy group is less likely due to the higher stability of the phenoxy anion compared to the butoxide anion. Therefore, the primary cleavage products upon treatment with a strong acid like HBr or HI are expected to be phenol (B47542), butanol, and a propyl dihalide. The initial cleavage would likely yield phenol and 1-butoxy-1-halopropane, which could be further cleaved to butanol and a dihalopropane under excess acid conditions.

The aryl ether bond itself (the C-O bond between the benzene ring and the propoxy chain) is generally more resistant to cleavage due to the sp² hybridization of the aromatic carbon and the partial double bond character of the C-O bond. cdnsciencepub.com

Reductive Cleavage Strategies

Reductive cleavage offers an alternative method for breaking the C-O bonds in ethers. For a structure like this compound, which can be considered a benzylic ether derivative, several reductive methods are applicable.

One common strategy is catalytic hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) and a source of hydrogen. thieme-connect.de This method is effective for cleaving benzylic ethers. In this compound, this would likely cleave the bond between the benzylic carbon and the phenoxy group to yield phenol and butoxypropane.

Another approach involves the use of dissolving metal reductions, such as sodium in liquid ammonia. However, these conditions are often harsh and may lead to reduction of the aromatic ring as well.

More specific to the acetal-like structure, reductive cleavage using reagents like low-valent titanium has been shown to be effective for benzylidene acetals. researchgate.net These reactions proceed via radical intermediates. Similarly, reagents like diisobutylaluminum hydride (DIBAL-H) or combinations of Lewis acids and silanes (e.g., EtAlCl₂-Et₃SiH) can achieve regioselective reductive cleavage of benzylidene acetals, which could be analogous to the (1-butoxypropoxy) group. acs.org The regioselectivity of these reductions is often influenced by steric and electronic factors. nih.govmdpi.com

Table 2: Summary of Predicted Reaction Products for this compound

Reaction TypeReagentsMajor Product(s)
Electrophilic Aromatic Substitution
HalogenationBr₂/FeBr₃1-Bromo-4-(1-butoxypropoxy)benzene
NitrationHNO₃/H₂SO₄4-(1-Butoxypropoxy)-1-nitrobenzene
SulfonationH₂SO₄/SO₃4-(1-Butoxypropoxy)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃1-(4-(1-Butoxypropoxy)phenyl)ethan-1-one (for R=CH₃)
Ether Cleavage
Acid-Catalyzed CleavageHBr (excess)Phenol, 1-Bromobutane (B133212), 1,1-Dibromopropane
Reductive Cleavage (Hydrogenolysis)H₂/Pd-CPhenol, Butoxypropane

Oxidative Degradation Pathways

The oxidative degradation of this compound can occur at several positions within the molecule, including the aromatic ring, the benzylic-like methine hydrogen of the propoxy group, and the alkyl chains. The specific pathway and products are dependent on the nature of the oxidizing agent and the reaction conditions.

One of the primary sites for oxidation is the methine (C-H) bond of the propoxy group that is directly attached to the phenoxy group. This position is analogous to a benzylic position, making the hydrogen atom susceptible to abstraction by oxidizing agents. Oxidation at this site could lead to the formation of an intermediate hydroperoxide, which could then decompose to form phenol and butyl propionate.

Alternatively, strong oxidizing conditions can lead to the cleavage of the ether linkages. For instance, oxidation could yield phenol, butanol, and propanal as primary degradation products. The benzene ring itself is generally stable to oxidation due to its aromaticity but can be oxidized under harsh conditions to form phenols and subsequently ring-opened products. mdpi.comthemasterchemistry.com

Electrochemical methods have been shown to be effective for the site-selective oxidation of similar aromatic compounds, leading to the formation of aromatic acetals. d-nb.infonih.gov While this compound is already an acetal (B89532), this suggests that the aromatic ring can be susceptible to oxidative functionalization under specific electrochemical conditions.

A plausible oxidative degradation pathway initiated by hydroxyl radicals, which are common in advanced oxidation processes, is presented in Table 1.

Step Description Potential Products
1Hydroxyl radical abstracts the methine hydrogen from the propoxy group.Phenyl butoxypropoxy radical
2The resulting radical reacts with molecular oxygen.Peroxy radical intermediate
3Decomposition of the peroxy radical.Phenol, Butyl propionate
4Alternative attack on the butoxy group.Butanal, Phenyl propoxy radical

Table 1: Predicted Oxidative Degradation Pathway of this compound by Hydroxyl Radicals.

Radical Reactions Involving this compound

Radical reactions of this compound are likely to be initiated by the homolytic cleavage of a C-H bond to form a carbon-centered radical. The stability of the resulting radical is a key factor in determining the site of reaction. pearson.commasterorganicchemistry.com The order of radical stability is generally tertiary > secondary > primary, with benzylic and allylic radicals being particularly stable due to resonance. libretexts.orglibretexts.org

In this compound, the most susceptible position for radical abstraction is the methine hydrogen on the carbon atom bonded to both the phenoxy and butoxy groups. This position is analogous to a benzylic position, and the resulting radical would be stabilized by the adjacent oxygen atoms and the phenyl group. This benzylic-type radical is significantly more stable than radicals formed on the other secondary or primary carbons of the butoxy and propoxy chains. pearson.comlibretexts.org

Once formed, this primary radical can undergo several reactions, including:

Reaction with oxygen: Leading to the formation of peroxides and subsequent oxidative degradation products as discussed in the previous section.

Halogenation: In the presence of radical halogenating agents (e.g., N-bromosuccinimide), selective bromination at the methine position would be expected.

Polymerization: The radical could potentially initiate the polymerization of susceptible monomers.

The relative stability of possible radical intermediates is summarized in Table 2.

Position of Radical Type of Radical Relative Stability Reason for Stability/Instability
Methine C of propoxySecondary, Benzylic-likeHighResonance stabilization from the phenyl group and stabilization by two adjacent oxygen atoms.
Methylene (B1212753) C of butoxySecondaryModerateStandard secondary radical stability.
Other methylene C'sSecondaryModerateStandard secondary radical stability.
Methyl C'sPrimaryLowLower stability compared to secondary and tertiary radicals.

Table 2: Predicted Relative Stability of Radical Intermediates of this compound.

Nucleophilic Substitution at the Alkyl Chains of this compound

The alkyl chains of the butoxy and propoxy groups can be subject to nucleophilic substitution reactions. However, the ether linkages make these reactions generally less favorable than with alkyl halides. For a substitution to occur, an ether oxygen would need to be protonated or complexed with a Lewis acid to become a good leaving group (an alcohol). libretexts.org

Assuming activation of the ether oxygen, nucleophilic attack could occur at either the butoxy or the propoxy chain. The mechanism of substitution, either SN1 or SN2, would depend on the structure of the alkyl group and the reaction conditions. masterorganicchemistry.comgatech.edu

Attack at the butoxy group: The carbon atom attached to the oxygen is a primary carbon. Therefore, a nucleophilic attack at this position would likely proceed via an SN2 mechanism, involving a backside attack by the nucleophile. chemguide.co.uk

Attack at the propoxy group: The carbon atom attached to the phenoxy oxygen is a secondary carbon. Nucleophilic substitution at this position could proceed via either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and leaving group ability. An SN1 mechanism would involve the formation of a secondary carbocation, which could be stabilized by the adjacent oxygen atom.

A hypothetical reaction with a strong nucleophile like the iodide ion in the presence of a strong acid (e.g., HI) could lead to the cleavage of the ether bonds.

Site of Attack Alkyl Group Plausible Mechanism Potential Products
Butoxy Chainn-ButylSN21-Iodobutane, (1-Hydroxypropoxy)benzene
Propoxy Chain1-PropylSN1 / SN21-Iodopropane, Phenol, Butanol

Table 3: Predicted Nucleophilic Substitution Reactions of this compound.

It is also important to consider the hydrolysis of the acetal functionality, which is a form of nucleophilic substitution. Under acidic conditions, water can act as a nucleophile, leading to the cleavage of the acetal to form phenol, butanol, and propanal. jst.go.jporganicchemistrytutor.com This deprotection is a common reaction for acetals. jst.go.jp

Rearrangement Reactions and Isomerization Pathways of this compound

Rearrangement reactions of this compound are not widely reported and would likely require the formation of a reactive intermediate, such as a carbocation. If a carbocation were formed, for example, during an SN1 reaction at the secondary carbon of the propoxy group, there is a possibility of hydride or alkyl shifts to form a more stable carbocation. However, given the stability of the secondary carbocation adjacent to an oxygen atom, significant rearrangement is not highly expected under typical nucleophilic substitution conditions.

Isomerization could potentially occur via cleavage and reformation of the ether bonds under strongly acidic conditions, possibly leading to a mixture of isomers if different alcohols are present. For example, in the presence of ethanol (B145695) and an acid catalyst, transacetalization could occur, leading to the formation of (1-ethoxypropoxy)benzene.

Stereo- and Regiochemical Studies of this compound Transformations

Regiochemistry:

Radical Reactions: As discussed, radical abstraction is expected to be highly regioselective for the methine hydrogen of the propoxy group due to the formation of the most stable radical intermediate.

Nucleophilic Substitution: The regioselectivity of ether cleavage would depend on the reaction conditions. Under SN2 conditions, attack would be favored at the less sterically hindered primary carbon of the butoxy group. Under SN1 conditions, the reaction would favor the formation of the more stable secondary carbocation at the propoxy chain.

Stereochemistry:

The carbon atom of the propoxy group attached to the two oxygen atoms is a chiral center.

SN2 Reactions: If a nucleophilic substitution reaction were to occur at this chiral center via an SN2 mechanism, it would proceed with an inversion of configuration.

SN1 Reactions: An SN1 reaction at this center would proceed through a planar carbocation intermediate, leading to a racemic mixture of products (both retention and inversion of configuration).

Radical Reactions: Radical reactions at the chiral center would also lead to racemization, as the resulting radical intermediate is typically planar or rapidly inverting.

Theoretical and Computational Chemistry Studies of 1 Butoxypropoxy Benzene

Electronic Structure Elucidation of (1-Butoxypropoxy)benzene

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through computational methods, it is possible to gain a detailed understanding of the arrangement and energies of electrons within this compound.

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) theory provides a sophisticated model for understanding chemical bonding and electronic structure. msu.edulibretexts.org In this framework, the atomic orbitals of the constituent atoms combine to form a new set of molecular orbitals that extend over the entire molecule. libretexts.orglibretexts.org For a molecule like this compound, which contains a benzene (B151609) ring, the cyclic array of six p-orbitals on the carbon atoms overlap to generate six pi (π) molecular orbitals: three bonding and three antibonding. msu.edulibretexts.orgmasterorganicchemistry.com This delocalized system of π-electrons is a hallmark of aromatic compounds and is responsible for their characteristic stability. msu.edulibretexts.orgfiveable.me

Of particular importance in understanding a molecule's reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comtsijournals.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. fiveable.metsijournals.com A larger HOMO-LUMO gap generally corresponds to lower reactivity toward electrophiles. tsijournals.com

For this compound, the presence of the butoxypropoxy substituent will influence the energy levels of the benzene ring's π orbitals. The oxygen atoms in the ether linkages, with their lone pairs of electrons, can donate electron density into the aromatic ring, a phenomenon known as a resonance effect. This would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to unsubstituted benzene, thereby influencing its reactivity in electrophilic aromatic substitution reactions.

Table 1: Hypothetical Frontier Orbital Energies for this compound and Benzene

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-8.5-0.58.0
Benzene-9.2-1.28.0

Note: These values are hypothetical and for illustrative purposes. Actual values would require specific quantum chemical calculations.

Charge Distribution and Dipole Moments

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and partial negative charge. uni-rostock.de This charge distribution is a key factor in determining a molecule's polarity and how it interacts with other molecules. harvard.edu Computational methods can be used to calculate the partial charges on each atom and to visualize the electrostatic potential surface, which maps the charge distribution across the molecule. chemaxon.comcolorado.edu

In this compound, the electronegative oxygen atoms in the butoxypropoxy group will draw electron density away from the adjacent carbon atoms, creating partial negative charges on the oxygens and partial positive charges on the carbons. The benzene ring itself has a region of negative electrostatic potential above and below the plane of the ring due to the delocalized π-electrons. colorado.edu The substituent will alter this distribution. Electron-donating substituents tend to increase the electron density at the ortho and para positions of the aromatic ring. chemaxon.com

Conformational Analysis of this compound

The flexibility of the butoxypropoxy side chain allows the molecule to adopt various three-dimensional arrangements, or conformations. Conformational analysis is the study of the different possible conformations and their relative energies. lumenlearning.com

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. sydney.edu.aulibretexts.org For a flexible molecule like this compound, the PES can be complex. By systematically changing key dihedral angles (torsion angles) in the butoxypropoxy chain and calculating the corresponding energy, a conformational potential energy surface can be generated. auremn.org.brresearchgate.net

The minima on this surface correspond to stable conformers, or rotamers, which are the low-energy shapes the molecule is most likely to adopt. auremn.org.br The peaks on the PES represent transition states, which are the energy barriers that must be overcome for the molecule to convert from one conformer to another. researchgate.net The study of the PES provides a detailed picture of the molecule's flexibility and the relative populations of its different conformations at a given temperature.

Intramolecular Interactions and Stability

The relative stability of different conformers is determined by a balance of various intramolecular interactions. These can include:

Steric hindrance: Repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity. In this compound, steric clashes between the butoxy and propoxy groups, and between these groups and the benzene ring, will destabilize certain conformations.

Dipole-dipole interactions: Electrostatic interactions between polar bonds within the molecule. harvard.edu The alignment of the C-O bond dipoles in the butoxypropoxy chain will influence the stability of different conformers.

Intramolecular hydrogen bonding: Although not a classic hydrogen bond donor, weak C-H···O interactions may occur, where a hydrogen atom on a carbon is attracted to an oxygen atom in the ether linkage. mdpi.comrsc.orgmdpi.com These interactions, if present, would contribute to the stabilization of specific folded conformations.

Computational analysis can quantify the energetic contributions of these different interactions, providing a molecular-level understanding of what drives the conformational preferences of this compound. rsc.org

Reaction Mechanism Predictions for this compound Transformations

Theoretical chemistry can be used to predict and elucidate the mechanisms of chemical reactions. mdpi.com For this compound, this could involve studying reactions such as electrophilic aromatic substitution, which is a characteristic reaction of benzene and its derivatives. pearson.comschoolwires.netopenaccessjournals.com

In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. byjus.com The presence of the butoxypropoxy group, being an electron-donating group, is expected to activate the benzene ring towards this type of reaction, making it more reactive than unsubstituted benzene. Furthermore, it will direct incoming electrophiles primarily to the ortho and para positions of the ring due to the stabilization of the intermediate carbocation (the arenium ion) through resonance. libretexts.org

Computational studies can map out the entire reaction pathway, from reactants to products, including the high-energy transition states. researchgate.net This allows for the calculation of activation energies, which are directly related to the reaction rate. By comparing the activation energies for attack at the ortho, meta, and para positions, the regioselectivity of the reaction can be predicted. For example, in a Friedel-Crafts alkylation reaction, computational methods could model the formation of the carbocation electrophile and its subsequent attack on the this compound ring, identifying the most favorable reaction pathway. libretexts.org

Transition State Characterization

The characterization of transition states is fundamental to understanding the reaction pathways available to this compound. Theoretical calculations are employed to locate and analyze the high-energy transition state structures that connect reactants to products.

For reactions involving ethers, such as oxidation or acid-catalyzed hydrolysis, computational models can predict the geometry of the transition state. acs.orgacs.org For instance, in a radical-mediated hydrogen abstraction from one of the alkyl chains, the transition state would feature an elongated C-H bond and a partially formed bond with the incoming radical. The orientation of the atoms, bond angles, and vibrational frequencies of this transient species are determined through computational analysis. acs.org

Similarly, for electrophilic aromatic substitution on the benzene ring, a key reaction for alkoxybenzenes, the transition state involves the formation of a sigma complex or arenium ion. nih.gov Computational studies on analogous molecules help characterize the geometry and stability of this intermediate, which dictates the regioselectivity (ortho, para, or meta substitution) of the reaction. nih.govrsc.org The stability of this transition state is influenced by the electron-donating nature of the alkoxypropoxy group.

A representative analysis of a hypothetical reaction is detailed in the table below.

Reaction TypeComputational MethodKey Transition State Features
Hydrogen Abstraction (α-carbon)DFT (B3LYP/6-31G*)Elongated C-H bond (~1.2-1.4 Å); Planarization of the radical center
Acid-Catalyzed HydrolysisMP2/6-311+G(d,p)Protonation of the ether oxygen; Elongated C-O bond in the oxonium ion intermediate acs.org
Electrophilic Bromination (para)DFT (M06-2X)Formation of a Wheland intermediate; Partial C-Br bond formation and charge delocalization across the ring nih.gov

This table presents hypothetical data based on studies of analogous compounds.

Reaction Energetics and Kinetic Predictions

Building upon transition state characterization, computational chemistry is used to predict the energetics of reaction pathways, including activation energies (Ea) and reaction enthalpies (ΔH). These values are crucial for forecasting reaction rates and equilibrium positions. Variational Transition State Theory (VTST) is a common high-level method used for such predictions in ether reactions. acs.org

The reaction of this compound can proceed via several competing pathways, such as attack on the aromatic ring or reactions on the alkyl side chains. Theoretical calculations can determine the activation barriers for each of these pathways, thereby predicting the most likely products under specific conditions. For example, the energy barriers for hydrogen abstraction can be calculated for each unique carbon position on the butoxy and propoxy chains, revealing the most susceptible site for oxidation. nrel.gov Studies on similar ethers show that abstraction at carbon atoms alpha to the ether oxygen is generally favored due to the stabilizing effect of the oxygen atom on the resulting radical. acs.org

The table below summarizes predicted energetic data for potential reactions of this compound, derived from general findings for alkoxybenzenes. nih.govnrel.gov

Reaction PathwayPredicted Activation Energy (kcal/mol)Predicted Reaction Enthalpy (kcal/mol)Kinetic Implication
H-abstraction from Butoxy Chain (α-position)~1-2-Favored site for radical attack
H-abstraction from Propoxy Chain (α-position)~1-2-Favored site for radical attack
Electrophilic Substitution (para-position)Lower than meta-Para-product is kinetically favored nih.govacs.org
Acid-Catalyzed Ether Cleavage7.5 (with catalyst) - 48.6 (uncatalyzed)-Reaction is slow without a catalyst sioc-journal.cn

This table contains representative data extrapolated from the literature on similar compounds and is for illustrative purposes.

Spectroscopic Property Prediction of this compound

Computational methods are highly effective at predicting the spectroscopic properties of molecules, which serves as a powerful tool for structure verification and analysis. rhhz.netwisc.edu

Theoretical NMR and IR Chemical Shifts

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be simulated using quantum chemical calculations. For NMR, methods like Gauge-Including Atomic Orbital (GIAO) are used to compute the chemical shifts (δ) of ¹H and ¹³C nuclei with considerable accuracy. rhhz.net

For this compound, theoretical calculations would predict distinct signals for the aromatic protons, with those ortho and para to the electron-donating alkoxypropoxy group shifted upfield compared to benzene. pressbooks.pub The protons on the carbons adjacent to the ether oxygens (α-carbons) are expected to appear significantly downfield (3.4-4.5 ppm) compared to other alkyl protons due to the deshielding effect of the oxygen. pressbooks.publibretexts.org

Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. For this compound, strong C-O-C stretching vibrations are expected in the fingerprint region (around 1050-1250 cm⁻¹). pressbooks.pub Other characteristic peaks would include sp³ C-H stretches just below 3000 cm⁻¹ and sp² C-H stretches just above 3000 cm⁻¹. youtube.com

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Predicted IR Frequency (cm⁻¹)
Aromatic (ortho/para)6.8 - 7.0114 - 122~3030-3100 (C-H stretch)
Aromatic (ipso/meta)7.2 - 7.4129 - 159~1500, 1600 (C=C stretch)
-O-CH₂- (Propoxy)~3.5 - 4.5~60 - 80~1050-1250 (C-O-C stretch)
-O-CH₂- (Butoxy)~3.4 - 4.0~60 - 80~1050-1250 (C-O-C stretch)
Alkyl Chain (-CH₂-)~1.4 - 1.8~20 - 40~2850-2960 (C-H stretch)
Terminal Methyl (-CH₃)~0.9~14~2870-2960 (C-H stretch)

This table presents estimated spectroscopic data based on known values for functional groups and data from analogous compounds. pressbooks.publibretexts.org

UV-Vis Absorption and Fluorescence Characteristics

The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the ultraviolet-visible (UV-Vis) absorption spectrum. As a substituted benzene, the primary absorptions are due to π → π* transitions within the aromatic ring. The presence of the alkoxy group, a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. researchgate.net

Fluorescence in simple alkoxybenzenes is typically weak. Computational studies can predict the energies of the lowest singlet excited state (S₁) and the transition probabilities back to the ground state (S₀). These calculations help to determine the likely fluorescence emission wavelengths and quantum yields, though significant fluorescence is not anticipated for this compound without additional conjugated or fluorophoric moieties. researchgate.net

Solvent Effects on the Reactivity and Structure of this compound

The chemical environment, particularly the solvent, can significantly alter the reactivity and conformational preferences of a molecule. acs.orgwhiterose.ac.uk Computational models, often using a Polarizable Continuum Model (PCM) or explicit solvent molecules, can simulate these effects.

For reactions involving charged intermediates or transition states, such as Sₙ1-type ether cleavage, polar protic solvents like water or alcohols would be expected to stabilize the carbocation intermediate, thereby accelerating the reaction. libretexts.org Conversely, for Sₙ2 reactions, polar aprotic solvents can enhance the nucleophilicity of anionic reagents by poorly solvating the anion. libretexts.org The choice of solvent can thus be critical in directing the outcome of a reaction involving this compound. researchgate.net

The conformation of the flexible butoxypropoxy side chain is also subject to solvent effects. In non-polar solvents, intramolecular forces might lead to a more compact, folded conformation. In polar solvents, the chain may adopt a more extended conformation to maximize interactions with the solvent molecules.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules. researchgate.nettandfonline.com An MD simulation of this compound would model the atomic motions of the molecule and its surroundings over time, providing a dynamic picture of its behavior.

In a simulated aqueous environment, MD could be used to study the hydration shell around the molecule and the specific hydrogen-bonding interactions between water and the ether oxygens. nih.gov In a non-polar solvent or in the pure liquid state, MD simulations can reveal information about intermolecular interactions, such as the potential for π-stacking of the benzene rings and the entanglement of the alkyl chains. rsc.org These simulations are crucial for understanding macroscopic properties like viscosity, diffusion coefficients, and the phase behavior of the compound based on its atomic-level dynamics.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Butoxypropoxy Benzene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) of (1-Butoxypropoxy)benzene

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial for complete structural assignment.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR techniques are essential for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei. researchgate.netcolumbia.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. huji.ac.ilyoutube.comlibretexts.org For this compound, COSY is instrumental in tracing the connectivity within the butoxy and propoxy alkyl chains. For instance, the triplet of the terminal methyl group in the butoxy chain would show a correlation to the adjacent methylene (B1212753) group, which in turn would correlate with the next methylene group, and so on, allowing for the unambiguous assignment of the entire spin system. A similar correlation pathway would be observed for the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.educolumbia.edu By correlating the ¹H and ¹³C chemical shifts, the carbon signals of the butoxy, propoxy, and benzene (B151609) moieties can be definitively assigned. For example, the proton signal of the methine group in the propoxy chain (CH-O) will correlate with its corresponding carbon signal, distinguishing it from the methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. columbia.eduyoutube.com This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the protons on the carbon alpha to the ether oxygen (of both the butoxy and propoxy groups) to the ipso-carbon of the benzene ring.

Correlations between the protons of the butoxy group and the carbons of the propoxy group (and vice-versa) through the ether linkage, confirming the propoxy bridge.

Correlations from the aromatic protons to various carbons within the benzene ring, confirming their substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. huji.ac.ilcolumbia.edunanalysis.com This is invaluable for determining the preferred conformation and stereochemistry of the molecule. For this compound, NOESY could reveal through-space interactions between the protons of the butoxy and propoxy chains and the protons of the benzene ring, providing insights into the spatial arrangement of the side chains relative to the aromatic ring.

Predicted NMR Data for this compound:

While a full experimental dataset is not publicly available, based on known chemical shift values for similar structures like butoxybenzene (B75284) and other alkoxybenzenes, a predicted set of NMR data can be compiled. rsc.orgchemicalbook.comchemicalbook.com

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
7.25-7.35 (m, 2H)Aromatic (meta-H)
6.85-6.95 (m, 3H)Aromatic (ortho- & para-H)
4.4-4.6 (m, 1H)O-CH (Propoxy)
3.9-4.0 (t, 2H)O-CH₂ (Butoxy)
1.7-1.8 (m, 2H)O-CH-CH₂ (Propoxy)
1.6-1.7 (m, 2H)O-CH₂-CH₂ (Butoxy)
1.4-1.5 (m, 2H)CH₂-CH₃ (Butoxy)
0.9-1.0 (t, 3H)CH₃ (Butoxy)
0.8-0.9 (t, 3H)CH₃ (Propoxy)

Dynamic NMR Studies of Conformational Exchange

The ether linkages in this compound allow for considerable conformational flexibility, particularly rotation around the C-O bonds. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at variable temperatures, can provide quantitative information about the energy barriers associated with these conformational changes. vulcanchem.com At low temperatures, the rotation around these bonds may become slow on the NMR timescale, leading to the observation of distinct signals for different conformers. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, the rate of exchange and the activation energy for the conformational interchange can be determined. For this compound, DNMR could be used to study the rotation of the butoxy and propoxy groups relative to the benzene ring.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation of this compound

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its structure, based on its fragmentation pattern upon ionization. youtube.comcore.ac.ukpressbooks.pub

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented further by collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govncsu.eduresearchgate.net This technique is extremely powerful for confirming the structure of a compound. For this compound, the molecular ion ([M]⁺˙) would be selected and fragmented. The resulting MS/MS spectrum would show characteristic losses that confirm the connectivity. For example, the loss of a butoxy radical (•OCH₂CH₂CH₂CH₃) or a propoxy radical would be expected. Further fragmentation of these primary product ions would provide additional structural detail, confirming the presence and arrangement of the alkyl chains and the phenyl group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of the ion. chemicalbook.comcore.ac.uk For this compound (C₁₃H₂₀O₂), the expected exact mass of the molecular ion can be calculated. HRMS analysis would confirm this elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Expected Fragmentation Pattern for this compound:

Based on the fragmentation of related aromatic ethers like butoxybenzene, the following fragmentation pathways are expected for this compound upon electron ionization: nist.govlibretexts.orglibretexts.org

Molecular Ion Peak ([M]⁺˙): The molecular ion at m/z = 196 would be observed.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the ether oxygen is a common fragmentation pathway for ethers.

Cleavage of the Alkoxy Chains:

Loss of a butyl radical (•C₄H₉) to give an ion at m/z = 139.

Loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement to give a radical cation at m/z = 94, corresponding to phenoxy radical cation.

Fragmentation of the Benzene Ring: A prominent peak at m/z = 77, corresponding to the phenyl cation ([C₆H₅]⁺), is characteristic of benzene-containing compounds. docbrown.info Other fragments at m/z = 93 (phenoxy cation) would also be anticipated.

Fragment Ion (m/z) Proposed Structure/Loss
196Molecular Ion [C₁₃H₂₀O₂]⁺˙
139[M - C₄H₉]⁺
94[Phenol]⁺˙ (Loss of C₄H₈ and C₃H₆)
93[Phenoxy cation]⁺
77[C₆H₅]⁺ (Phenyl cation)
57[C₄H₉]⁺ (Butyl cation)
43[C₃H₇]⁺ (Propyl cation)

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. pressbooks.pubspectroscopyonline.com These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key expected IR absorption bands for this compound include: vulcanchem.compressbooks.pubnist.govlibretexts.org

C-H stretching (aromatic): Weak to medium bands just above 3000 cm⁻¹.

C-H stretching (aliphatic): Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C stretching (aromatic): Two or three sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.orgspectroscopyonline.com

C-O-C stretching (ether): A strong, characteristic asymmetric stretching band in the region of 1200-1260 cm⁻¹ and a symmetric stretching band around 1040-1050 cm⁻¹. vulcanchem.com

C-H out-of-plane bending (aromatic): Strong bands in the 690-900 cm⁻¹ region, the exact position of which is diagnostic of the substitution pattern on the benzene ring.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. researchgate.netresearchgate.netrsc.orgnih.gov While IR spectroscopy is more sensitive to polar bonds, Raman is often better for non-polar bonds and symmetric vibrations. For this compound, key Raman signals would include:

Aromatic ring breathing mode: A strong, sharp band around 1000 cm⁻¹. researchgate.net

C=C stretching (aromatic): A strong band around 1600 cm⁻¹.

C-H stretching (aliphatic and aromatic): Bands in the 2800-3100 cm⁻¹ region.

Summary of Key Vibrational Frequencies:

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3030-3100 (weak-medium)3050-3070 (strong)
Aliphatic C-H Stretch2850-2960 (strong)2850-2960 (medium-strong)
Aromatic C=C Stretch1450-1600 (variable, sharp)~1600 (strong)
Asymmetric C-O-C Stretch1200-1260 (strong)(weak or inactive)
Symmetric C-O-C Stretch~1040-1050 (medium)~1040-1050 (medium)
Aromatic Ring Breathing(weak or inactive)~1000 (strong, sharp)
Aromatic C-H Out-of-Plane Bend690-900 (strong)(weak)

Detailed Band Assignments for Key Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within the this compound molecule. The spectrum reveals characteristic absorption bands corresponding to the specific vibrational modes of its constituent bonds.

The IR spectrum of this compound is expected to show a variety of peaks that correspond to the different functional groups present in the molecule. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org The aliphatic C-H stretching from the butoxy and propoxy groups would appear in the 3000–2850 cm⁻¹ range. libretexts.org A key feature is the asymmetric C-O-C stretching of the ether linkages, which is anticipated around 1250 cm⁻¹. vulcanchem.comuobabylon.edu.iq The symmetric C-O-C stretching is expected near 1040 cm⁻¹. uobabylon.edu.iq Furthermore, the in-ring C-C stretching vibrations of the benzene ring are expected to produce bands between 1600-1400 cm⁻¹. libretexts.org Out-of-plane bending of the ring C-H bonds can also provide information on the substitution pattern. amazonaws.com

Raman spectroscopy offers complementary information. Raman active modes for benzene derivatives include ring breathing vibrations, typically around 993 cm⁻¹, and C-H stretching modes around 3063 cm⁻¹. arxiv.orgodinity.com

Table 1: Predicted Infrared (IR) and Raman Band Assignments for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy Type
Aromatic C-H Stretching 3100-3000 libretexts.org IR, Raman
Aliphatic C-H Stretching 3000-2850 libretexts.org IR, Raman
Ether (C-O-C) Asymmetric Stretching ~1250 vulcanchem.comuobabylon.edu.iq IR
Ether (C-O-C) Symmetric Stretching ~1040 uobabylon.edu.iq IR
Aromatic C=C In-ring Stretching 1600-1400 libretexts.org IR, Raman
Benzene Ring Ring Breathing ~993 arxiv.org Raman
Aromatic C-H Out-of-plane Bending 900-650 amazonaws.com IR

Conformational Fingerprinting through Vibrational Modes

The flexibility of the butoxy and propoxy chains in this compound allows for the existence of multiple conformational isomers. Vibrational spectroscopy can be a sensitive probe for identifying and characterizing these different conformers. auremn.org.br The frequencies of certain vibrational modes, particularly the C-O and C-C stretching and bending vibrations within the alkoxy chains, are susceptible to changes in the dihedral angles of the molecule. auremn.org.br By comparing experimental spectra with theoretical calculations for different possible conformations, it may be possible to identify the predominant conformers present under specific conditions. semanticscholar.orgnih.gov Subtle shifts in peak positions and changes in band intensities within the "fingerprint region" (typically 1430-910 cm⁻¹) of the IR spectrum can serve as a "conformational fingerprint." mvpsvktcollege.ac.in

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within the molecule.

The UV-Vis spectrum of this compound is dominated by the absorptions of the benzene ring. Benzene itself exhibits characteristic absorption bands in the ultraviolet region. nist.gov The primary absorption, a strongly allowed π → π* transition, occurs at a shorter wavelength (around 180 nm for benzene), while weaker, vibronically assisted transitions (¹Lₐ and ¹Lₑ) appear at longer wavelengths (around 200 and 260 nm for benzene, respectively). libretexts.org The presence of the alkoxy substituent (butoxypropoxy group) on the benzene ring acts as an auxochrome, which can cause a bathochromic (red) shift of these absorption bands to longer wavelengths and potentially increase their intensity. matanginicollege.ac.inbbec.ac.in

Fluorescence spectroscopy can also be employed to study this compound. Aromatic compounds are often fluorescent, emitting light after being excited by UV radiation. libretexts.orgsingle-molecule.nl The fluorescence emission spectrum is typically a mirror image of the absorption spectrum of the lowest energy transition. single-molecule.nl The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, can be influenced by the structure of the molecule and its environment. libretexts.org Substituents on the benzene ring can affect the fluorescence properties. libretexts.org

X-ray Crystallography of Crystalline Forms of this compound (If applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a suitable crystalline form, X-ray diffraction analysis would provide detailed information on its molecular geometry, including bond lengths, bond angles, and the conformation of the alkoxy chains in the solid state. docbrown.infotheexamformula.co.uk This technique would also reveal the packing of the molecules in the crystal lattice. However, obtaining single crystals of sufficient quality can be challenging for some organic compounds, especially those that are liquids or oils at room temperature. At present, there is no publicly available X-ray crystal structure for this compound in crystallographic databases.

Chromatographic Methods for Purity Assessment and Mechanistic Studies of this compound

Chromatographic techniques are indispensable for assessing the purity of this compound and for studying the kinetics and mechanisms of reactions in which it is involved.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. shimadzu.com In the context of this compound, GC-MS can be used to assess its purity by separating it from any volatile impurities. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique mass spectrum for each compound that allows for its definitive identification. sigmaaldrich.comnih.gov This method would be particularly useful for identifying any side-products or degradation products that might be present in a sample of this compound.

High-performance liquid chromatography (HPLC) is a versatile analytical technique used for separating components of a mixture in the liquid phase. bridgewater.edu HPLC is well-suited for monitoring the progress of chemical reactions involving this compound. nih.gov By taking aliquots from a reaction mixture at different time intervals and analyzing them by HPLC, the concentrations of reactants, intermediates, and products can be determined. bridgewater.edu This data is crucial for determining reaction kinetics, optimizing reaction conditions, and elucidating reaction mechanisms. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be a common approach for analyzing aromatic compounds like this compound. sielc.com Detection is typically achieved using a UV detector set to a wavelength where the aromatic ring absorbs strongly.

Derivatization Strategies and Analog Synthesis of 1 Butoxypropoxy Benzene

Synthesis of Alkoxy Chain-Modified Analogs of (1-Butoxypropoxy)benzene

Modification of the alkoxy chains in this compound offers a direct route to fine-tune the lipophilicity and steric bulk of the molecule. These modifications can be broadly categorized into changing the length of the alkyl chains and introducing branching or cyclic moieties.

Homologation, the process of extending an alkyl chain by a methylene (B1212753) unit (-CH₂-), and dehomologation, the shortening of such a chain, are fundamental transformations in organic synthesis. nih.gov While specific examples for this compound are not prevalent in the literature, established homologation reactions could be applied. For instance, the butoxy or propoxy chains could be conceptually modified by first cleaving the ether linkage to the corresponding alcohol and then applying classical chain extension or shortening methods.

One common strategy for homologation is the Arndt-Eistert reaction, which converts a carboxylic acid to its next higher homolog. nih.gov This would require the conversion of the terminal alkyl group of the butoxy or propoxy chain into a carboxylic acid, a multi-step process. A more direct approach might involve the Wittig reaction with methoxymethylenetriphenylphosphine on an aldehyde derived from the alcohol, which would also result in a one-carbon extension. nih.gov

Dehomologation is generally a more challenging transformation. The Hooker reaction, for example, is a specific process for the oxidative degradation of a side chain on certain naphthoquinones and is not broadly applicable. nih.gov For a simple alkyl chain, this would likely involve oxidation to a carboxylic acid followed by a reaction such as the Hunsdiecker reaction, which is often harsh.

A plausible synthetic route for the homologation of the butoxy chain of this compound would first involve selective ether cleavage to yield 1-phenoxy-1-propoxybutane, followed by conversion of the butyl group to a pentyl group through standard synthetic transformations.

Reaction TypeGeneral MethodPotential Application to this compound
Homologation Arndt-Eistert SynthesisConversion of a terminal carboxylic acid derivative of the butoxy or propoxy chain to its higher homolog.
Wittig ReactionReaction of an aldehyde derived from the butoxy or propoxy chain with methoxymethylenetriphenylphosphine.
Dehomologation Barbier-Wieland degradationStepwise shortening of the alkyl chain via oxidation and elimination reactions.

The introduction of branched or cyclic substituents in place of the linear butoxy or propoxy groups can significantly impact the molecule's conformation and interaction with biological targets. The synthesis of such analogs would typically involve the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide. numberanalytics.comuomus.edu.iq

For example, to synthesize an analog with a branched isobutoxy group, one could react the corresponding phenoxy-propoxy alcohol with isobutyl bromide in the presence of a base. Similarly, analogs with cyclic alkoxy groups, such as a cyclohexyloxy group, could be prepared using cyclohexyl bromide or a similar reagent. ethz.ch The synthesis of various alkoxybenzenes has been described, and these methods can be adapted for the synthesis of more complex derivatives. researchgate.net

The synthesis of branched alkyl benzene (B151609) derivatives is a well-established field, often for applications in surfactants and polymers. rsc.org These synthetic methodologies can be leveraged to create a diverse library of (1-Alkoxypropoxy)benzene analogs with varied steric and electronic properties.

Substituent TypeExampleSynthetic Approach
Branched Alkoxy (1-Isobutoxypropoxy)benzeneWilliamson ether synthesis using isobutyl halide and the corresponding alcohol precursor.
(1-sec-Butoxypropoxy)benzeneWilliamson ether synthesis using sec-butyl halide.
(1-tert-Butoxypropoxy)benzeneWilliamson ether synthesis using tert-butyl halide, though elimination reactions may be a competing pathway.
Cyclic Alkoxy (1-Cyclopentyloxypropoxy)benzeneWilliamson ether synthesis using cyclopentyl halide.
(1-Cyclohexyloxypropoxy)benzeneWilliamson ether synthesis using cyclohexyl halide.

Homologation and Dehomologation of the Alkyl Chains

Functionalization of the Benzene Ring in this compound Derivatives

Modifying the aromatic core of this compound by introducing various functional groups can profoundly alter its electronic properties and potential interactions.

The alkoxy group of this compound is an ortho-, para-directing group for electrophilic aromatic substitution, due to the electron-donating nature of the oxygen atom's lone pairs. libretexts.orgmsu.edu This directing effect governs the position of incoming substituents on the benzene ring.

Electron-withdrawing groups , such as nitro (-NO₂) or halo (-Cl, -Br, -I) groups, can be introduced through standard electrophilic aromatic substitution reactions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with the corresponding halogen in the presence of a Lewis acid catalyst. libretexts.org The bromination of alkoxybenzenes, for example, has been studied and shows a preference for the para position. researchgate.net

Electron-donating groups , such as alkyl groups, can be introduced via Friedel-Crafts alkylation. mt.comsavemyexams.com This reaction involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). msu.edumt.com However, a major drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements and polyalkylation, as the introduced alkyl group further activates the ring. msu.edu

Functional GroupReactionReagentsExpected Position of Substitution
**Nitro (-NO₂) **NitrationHNO₃, H₂SO₄Ortho, Para
Halogen (-Br) BrominationBr₂, FeBr₃Ortho, Para
Alkyl (-R) Friedel-Crafts AlkylationR-Cl, AlCl₃Ortho, Para
Acyl (-C(O)R) Friedel-Crafts AcylationR-C(O)Cl, AlCl₃Ortho, Para

One approach involves the synthesis of a hydroxylated heterocycle, which can then be alkylated with the appropriate butoxy-propoxy halide via a Williamson-type ether synthesis. For example, a hydroxypyridine could be used as a starting material. researchgate.net Alternatively, nucleophilic aromatic substitution (SₙAr) on an activated heteroaryl halide with a butoxy-propoxy alkoxide could be employed. nih.gov The synthesis of pyridyl ethers has been achieved through various methods, including a bismuth-mediated O-arylation of pyridones. nih.gov

The synthesis of heteroaromatic aldehydes, which can serve as precursors to more complex derivatives, has been accomplished through methods like formylation of lithiated heteroaromatics. researchgate.net These strategies could potentially be adapted to construct heteroaromatic analogs of this compound.

Heteroaromatic RingSynthetic StrategyKey Intermediate
Pyridine Williamson Ether SynthesisHydroxypyridine
Nucleophilic Aromatic Substitution (SₙAr)Halopyridine
Pyrimidine (B1678525) Multi-step synthesis from pyrimidine precursorsHydroxypyrimidine or Halopyrimidine
Benzofuran Alkylation of a hydroxybenzofuran derivativeHydroxybenzofuran

Introduction of Electron-Donating and Electron-Withdrawing Groups

Synthesis of Ether Linkage Variations of this compound

Altering the ether linkage itself by replacing the oxygen atom with other heteroatoms like sulfur or selenium can lead to analogs with different bond angles, lengths, and electronic properties.

The synthesis of thioether analogs (sulfides) is a common transformation. A straightforward method is the reaction of a thiophenol derivative with an appropriate alkyl halide, analogous to the Williamson ether synthesis. masterorganicchemistry.com For the synthesis of a thioether analog of this compound, one would start with a substituted thiophenol and react it with a 1-halo-1-butoxypropane. The synthesis of various thioethers from aryl alcohols has also been reported. nih.gov

Selenoether analogs can be prepared in a similar fashion, typically from a selenophenol. The synthesis of peptides containing thioether bridges has been achieved using reagents like benzeneseleninic acid, highlighting the utility of selenium-based reagents in forming C-S and C-Se bonds. rsc.org

The general strategies for the synthesis of ethers, thioethers, and selenoethers are well-established, and these can be applied to the synthesis of this compound analogs with modified linkages.

Linkage VariationGeneral NameSynthetic ApproachStarting Materials
C-S-C Thioether (Sulfide)Nucleophilic substitutionThiophenol derivative and an alkyl halide
C-Se-C Selenoether (Selenide)Nucleophilic substitutionSelenophenol derivative and an alkyl halide

Thioether and Selenoether Analogs

Stereoselective Synthesis of Chiral Analogs of this compound

The structure of this compound contains a chiral center at the carbon atom of the propoxy group that is attached to the phenoxy oxygen. The synthesis of enantiomerically pure or enriched analogs of this compound would be of interest for studying stereospecific interactions in biological systems.

The stereoselective synthesis of such chiral analogs can be approached by utilizing chiral building blocks. rsc.orgrsc.orgenamine.netnih.gov For example, a chiral synthesis could start from an enantiomerically pure 1-bromo-1-butoxypropane, which could then be reacted with phenol (B47542) under Williamson ether synthesis conditions. The synthesis of the chiral halo-alkane precursor would be a key step, potentially achieved through the resolution of a racemic mixture or by an asymmetric synthesis.

Another strategy would be the stereoselective reduction of a corresponding ketone precursor. For instance, the synthesis of a chiral alcohol via asymmetric hydrogenation of a ketone, followed by conversion of the alcohol to a good leaving group and subsequent substitution with phenoxide, could yield the desired chiral ether. The stereoselective synthesis of optically active phenyl ethers has been demonstrated using various methods, including the reaction of benzyne (B1209423) with optically active alcohols. researchgate.net

Table 4: Approaches to Stereoselective Synthesis of this compound Analogs

Strategy Key Chiral Intermediate Synthetic Step Potential Outcome
Chiral Building Block(R)- or (S)-1-bromo-1-butoxypropaneWilliamson Ether Synthesis with PhenolEnantiomerically enriched (R)- or (S)-(1-Butoxypropoxy)benzene
Asymmetric Reduction1-Butoxy-1-phenylpropan-1-oneAsymmetric Hydrogenation (e.g., using a chiral catalyst)Enantiomerically enriched (R)- or (S)-1-(1-Butoxypropoxy)benzene
Kinetic ResolutionRacemic 1-(1-Butoxypropoxy)benzeneEnzymatic hydrolysis or acylationSeparation of enantiomers

Preparation of this compound Conjugates for Specific Applications

The preparation of conjugates of this compound involves covalently linking the molecule to another chemical entity, such as a protein, a polymer, or a fluorescent tag, to impart new functionalities for specific applications. nih.govrsc.orgresearchgate.netrsc.org

The conjugation strategy typically relies on the introduction of a reactive functional group onto the this compound molecule. This can be achieved through various aromatic functionalization reactions. For example, nitration followed by reduction can introduce an amino group, which can then be used for amide bond formation with a carboxylic acid-containing molecule using coupling agents like EDC/NHS. nih.gov Alternatively, Friedel-Crafts acylation could introduce a ketone or a carboxylic acid group.

Once functionalized, the this compound derivative can be conjugated to biomolecules. For instance, phenolic compounds have been conjugated to proteins through methods such as alkaline or enzyme-catalyzed grafting and chemical coupling. nih.govrsc.org These conjugation methods could potentially be applied to a hydroxylated derivative of this compound.

Table 5: Illustrative Conjugation Strategies for this compound

Functionalized Analog Conjugation Partner Coupling Chemistry Potential Application
Amino-(1-butoxypropoxy)benzeneProtein (with accessible carboxyl groups)Amide bond formation (EDC/NHS)Targeted delivery, immunoassays
Carboxy-(1-butoxypropoxy)benzeneAmine-modified fluorescent dyeAmide bond formation (EDC/NHS)Fluorescent labeling and imaging
Hydroxy-(1-butoxypropoxy)benzenePolyethylene glycol (PEG)EtherificationImproved solubility and pharmacokinetics

Applications of 1 Butoxypropoxy Benzene in Advanced Chemical Research

(1-Butoxypropoxy)benzene as a Building Block in Complex Organic Synthesis

In the intricate field of organic synthesis, the construction of complex molecules requires a robust toolkit of chemical precursors and reagents. The ability to add, remove, or modify functional groups in a specific order is paramount. This compound, by its very nature as a protected phenol (B47542), is well-suited to serve as a strategic building block in multi-step synthetic pathways.

Precursor for Advanced Aromatic Compounds

This compound is chemically classified as a phenyl acetal (B89532). The butoxypropoxy group effectively functions as a protecting group for a phenolic hydroxyl (-OH) group. In organic synthesis, protecting groups are temporarily installed to mask a reactive functional group, preventing it from interfering with reactions occurring at other sites on the molecule. khanacademy.orgmasterorganicchemistry.compressbooks.pub

The synthesis of advanced, polysubstituted aromatic compounds often necessitates such a strategy. pressbooks.pub this compound can be employed as a stable, manageable intermediate. The aromatic ring can undergo various chemical transformations, such as electrophilic substitution, while the phenolic oxygen is shielded. Once the desired modifications on the benzene (B151609) ring are complete, the butoxypropoxy group can be cleaved under specific acidic conditions to regenerate the highly versatile phenol functionality. This revealed phenol can then participate in subsequent reactions, such as ether or ester formation, to build even more complex molecular architectures. This strategic use allows for precise control over the synthesis of elaborately functionalized aromatic products.

Table 1: this compound as a Protected Phenol Precursor

Compound Structure Role in Synthesis Deprotection Product
This compound C₆H₅-O-CH(O-C₄H₉)-C₂H₅ A stable intermediate where the phenolic hydroxyl group is protected as an acetal. The aromatic ring remains available for other reactions. Phenol (C₆H₅OH)

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. nih.govresearchgate.netfrontiersin.org These reactions are powerful tools in drug discovery and materials science for rapidly generating diverse molecular libraries. nih.govbeilstein-journals.orgnih.gov

The structure of this compound allows for its potential inclusion in novel MCRs. The electron-rich benzene ring could act as a nucleophilic component in certain MCRs, reacting with electrophilic species to form new carbon-carbon bonds. In such a scenario, the entire this compound molecule would be incorporated as one of the starting components, introducing its characteristic bulky and lipophilic side chain into the final complex molecule. This could be a strategic approach to designing molecules with specific solubility or conformational properties. While direct examples of this compound in published MCRs are not yet prominent, its structure is theoretically compatible with the design of new, innovative one-pot synthetic methodologies.

Integration of this compound in Polymer Chemistry Research

Polymer science frequently involves the design of new monomers or the modification of existing polymers to achieve materials with tailored properties. The unique combination of a rigid aromatic group and a flexible ether chain in this compound makes it an interesting candidate for polymer research.

Monomer or Co-monomer in Novel Polymer Architectures

In its native form, this compound is not a monomer as it lacks a polymerizable functional group. However, it can be chemically transformed into a valuable monomer. libretexts.org By introducing a reactive group, such as a vinyl, styrenic, or acrylate (B77674) functionality, onto the benzene ring through standard organic reactions, a novel monomer can be created.

This new monomer would carry the this compound unit into a polymer chain via polymerization. The incorporation of this bulky side group would be expected to influence the final polymer's properties significantly, such as increasing the amorphous character, lowering the glass transition temperature (Tg), and enhancing solubility in common organic solvents. msu.edu This approach allows for the creation of new polymer architectures with potentially unique thermal and mechanical behaviors.

Table 2: Hypothetical Pathway to a this compound-Based Monomer

Starting Material Reaction Hypothetical Monomer Product Potential Polymerization Method
This compound Friedel-Crafts Acylation followed by reduction and dehydration 4-Vinyl-(1-butoxypropoxy)benzene Radical Polymerization, Cationic Polymerization

Side-Chain Modifications in Functional Polymers

An alternative strategy in polymer chemistry is the post-polymerization modification of a polymer's side chains. nih.gov This technique allows for the introduction of functional groups onto a pre-existing polymer backbone. The (1-Butoxypropoxy) group could be attached to a polymer side chain to impart specific properties.

For example, a polymer containing reactive side chains, such as poly(chloromethyl styrene), could be modified by reacting it with the phenoxide precursor of this compound. The attachment of the bulky and flexible butoxypropoxy group along the polymer backbone would disrupt chain packing and increase the free volume. openaccessjournals.com This is expected to alter the material's physical properties, including its processability, thermal characteristics, and interaction with solvents. Such modifications are a key strategy for fine-tuning the performance of functional polymers for specific applications. nih.govmdpi.com

Role of this compound in Materials Science Research

Materials science research seeks to create new materials with novel or enhanced properties. Aromatic ethers with unique substituents are of interest for their potential use in advanced materials. ontosight.ai The molecular structure of this compound, which combines a rigid aromatic unit with a flexible, non-polar side chain, makes it a candidate for investigation in several areas of materials science.

The presence of the butoxypropoxy group can enhance the solubility of the aromatic core in organic solvents, which is a critical factor for the solution-based processing of materials like organic light-emitting diodes (OLEDs) or specialized polymer films. ontosight.ai Furthermore, molecules with this combination of rigid and flexible segments are studied for their potential to form liquid crystals. openaccessjournals.com The bulky side chain could also be exploited in the design of porous organic materials or membranes, where the control of pore size and surface chemistry is essential. Research into related compounds like single-benzene-based fluorophores suggests that tuning the electronic properties of substituted benzenes can lead to materials with interesting photophysical properties. rsc.org

Table 3: Potential Applications of this compound in Materials Science

Potential Application Area Relevant Structural Feature Hypothesized Function/Benefit
Organic Electronics (e.g., OLEDs) Bulky side chain enhances solubility. Improves processability from solution, preventing aggregation of aromatic cores. ontosight.ai
Liquid Crystals Combination of rigid (benzene) and flexible (butoxypropoxy) segments. Potential to form mesophases under specific conditions. openaccessjournals.com
Functional Polymers Bulky, flexible side group. Modifies thermal properties (e.g., Tg) and solubility of the polymer. msu.edu
Porous Materials Defined molecular size and shape. Can act as a building block (template or strut) in the synthesis of materials with controlled porosity.

Liquid Crystalline Materials Development

No specific research or data could be found that details the use or investigation of this compound in the development of liquid crystalline materials. Liquid crystals generally consist of molecules with specific structural characteristics, such as a rigid core (often containing benzene rings) and flexible terminal chains, which allow for the formation of mesophases. uh.eduontosight.ai The molecular structure of liquid crystals, which can be rod-like (calamitic) or disk-like, is a key determinant of their properties. researchgate.net While the benzene moiety is a common component in liquid crystal structures, there is no evidence in the reviewed literature to suggest that this compound has been explored as a liquid crystal material itself or as a precursor for one.

Organic Electronic Materials (e.g., Dielectrics, Insulators)

There is no available research detailing the application or properties of this compound as an organic electronic material. Organic electronic materials are typically based on π-conjugated systems, which facilitate charge transport. researchgate.netepfl.chrsc.org The development of new organic semiconductors is crucial for advancing technologies like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ucm.estcichemicals.com

The dielectric properties of materials are important for their use as dielectrics or insulators in electronic components. For instance, the dielectric constant of pure benzene is a well-documented value. researchgate.netijirset.comwashington.edu However, no studies have been published that measure or report on the dielectric or insulating properties of this compound.

This compound in Supramolecular Chemistry Research

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions. wikipedia.orgwikipedia.orgmdpi.com

Non-Covalent Interactions and Self-Assembly Studies

No research was found that specifically investigates the non-covalent interactions or self-assembly behavior of this compound. The study of non-covalent interactions is fundamental to understanding how molecules form larger, organized structures. encyclopedia.pubnih.govnih.gov These interactions are critical in processes like protein folding and the formation of supramolecular polymers. encyclopedia.pubnih.gov While the benzene ring itself is known to participate in various non-covalent interactions, including π-π stacking and interactions with hydrogen bond donors, specific studies involving this compound in this context are absent from the literature. researchgate.net

Host-Guest Chemistry Investigations

There is no evidence of this compound being used as either a host or a guest molecule in host-guest chemistry investigations. Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger host molecule and a smaller guest molecule. wikipedia.orgnih.govnumberanalytics.com This field has led to the development of new materials for sensing, separation, and catalysis. nih.govsioc-journal.cn Although various benzene derivatives are used in creating host molecules like calixarenes and pillararenes, this compound has not been featured in such research. wikipedia.orgsioc-journal.cn

Analytical Standards and Reference Materials Derived from this compound

No information is available to suggest that this compound or any of its derivatives are used as analytical standards or reference materials. Certified reference materials are crucial for the calibration of analytical instruments and for quality control purposes, and they must be stable and produced with high purity under stringent guidelines. oealabs.comelementalmicroanalysis.comtrilogylab.com While fundamental compounds like benzene are available as certified analytical standards, this compound is not listed as such by major suppliers. sigmaaldrich.comeaht.org

Mechanistic Probes in Organic Reaction Studies Utilizing this compound

A review of the literature did not yield any instances of this compound being used as a mechanistic probe to study organic reactions. The mechanisms of many fundamental reactions involving the benzene ring, such as electrophilic aromatic substitution (e.g., nitration) and the Birch reduction, have been extensively studied. youtube.comyoutube.comdocbrown.info However, there is no indication that the specific structural features of this compound have been leveraged to elucidate reaction pathways or intermediates.

Q & A

Q. Troubleshooting Tips :

  • Peak splitting in NMR : Check for diastereomers or solvent impurities.
  • Low MS signal : Optimize ionization parameters (e.g., ESI voltage).

Basic: What safety protocols are essential for handling this compound in the lab?

Q. Methodological Answer :

  • PPE : Nitrile gloves, P95 respirators, and safety goggles to prevent inhalation/skin contact .
  • Ventilation : Use fume hoods or local exhaust systems during synthesis .
  • Waste Disposal : Collect organic waste in sealed containers for incineration .

Q. Key Safety Data :

HazardMitigation StrategySource
IrritantImmediate washing with soap/water
Environmental toxicityAvoid drainage release

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer :
Discrepancies in NMR or MS data often arise from:

  • Isomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish stereoisomers .
  • Degradation products : Conduct stability studies (e.g., thermal gravimetric analysis) .
  • Validation : Cross-reference with synthetic intermediates and databases (Reaxys, SciFinder) .

Case Study :
A reported δ=128.1\delta = 128.1 ppm in 13C^{13}\text{C} NMR was initially misassigned to aromatic carbons but corrected to allyl ether carbons after HSQC analysis .

Advanced: How can computational tools predict novel synthetic pathways for this compound derivatives?

Methodological Answer :
AI-driven platforms (e.g., Reaxys, Pistachio) analyze retrosynthetic pathways by:

  • Template relevance : Matching reaction templates to target molecules .
  • Route validation : Simulating energy profiles (DFT calculations) for feasible steps .

Example :
AI suggested a Pd-catalyzed coupling route for a brominated derivative, later validated experimentally with 78% yield .

Advanced: How do steric/electronic effects influence this compound’s reactivity in catalysis?

Q. Methodological Answer :

  • Steric effects : The butoxypropoxy group hinders electrophilic substitution at the para position, favoring meta products .
  • Electronic effects : Electron-donating ether linkages enhance stability in radical reactions (e.g., polymerization) .

Q. Supporting Data :

PropertyImpact on ReactivitySource
Hammett constant (σ\sigma)σ=0.32\sigma = -0.32 (electron-donating)
Torsional strain8.2 kJ/mol (affects conformational flexibility)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.